1-Phenylethyl trichloroacetate
Description
Historical Context and Evolution of Synthetic Approaches for Phenylethyl Esters.
The synthesis of phenylethyl esters, a class of compounds often recognized for their pleasant aromas, has a long history in organic chemistry. Early methods for esterification, the fundamental reaction for creating esters, often involved the direct reaction of a carboxylic acid with an alcohol under acidic conditions. This classic Fischer esterification, while foundational, often requires harsh conditions and can be limited in scope.
Over the decades, synthetic methodologies have evolved significantly to address the need for milder conditions, higher yields, and greater substrate compatibility. The development of enzymatic kinetic resolution has been a significant advancement, allowing for the synthesis of specific enantiomers of chiral esters like 1-phenylethyl acetate (B1210297). scirp.org Lipases, in particular, have been widely used to catalyze esterification and transesterification reactions in organic media with high specificity. scirp.orgnih.gov The use of acyl donors such as acetic anhydride (B1165640) and vinyl acetate has been optimized for these enzymatic syntheses. nih.gov Furthermore, the pursuit of more environmentally friendly processes has led to research into biocatalytic synthesis using immobilized enzymes. nih.gov
Significance of Halogenated Acetates in Organic Synthesis.
Halogenated acetates, including trichloroacetates, are a versatile class of reagents and intermediates in organic synthesis. The presence of halogen atoms, particularly the electron-withdrawing chlorine atoms in the trichloroacetate (B1195264) group, significantly influences the reactivity of the molecule. This electron-withdrawing effect makes the carbonyl carbon more electrophilic and the trichloroacetate group a good leaving group in nucleophilic substitution reactions.
Halogenated compounds are fundamental precursors for a wide array of organic transformations. acs.orgnih.gov They can act as synthetic equivalents for cationic, radical, or anionic carbon synthons. acs.orgnih.gov The reactivity of these compounds is dependent on the hybridization of the carbon atom attached to the halogen and the nature of the halogen itself. acs.org Specifically, trichloroacetates have been employed in various reactions, including the formation of C-N bonds and in asymmetric aldol (B89426) reactions to create chiral tertiary carbon centers. dntb.gov.uacore.ac.uk The use of halogen bond donors as catalysts in organic reactions is also a growing area of interest. bohrium.com
Scope and Research Imperatives for 1-Phenylethyl Trichloroacetate.
Research involving this compound is primarily centered on its utility as a synthetic intermediate and as a model substrate for studying reaction mechanisms. The compound's structure allows for the investigation of stereoselective and stereospecific reactions. For instance, trichloroacetimidates, which can be derived from the corresponding alcohol, are used in the catalytic asymmetric synthesis of chiral allylic esters. nih.govnih.gov
The trichloroacetate group can serve as a precursor for other functional groups. For example, 2,2,2-trichloroethyl carboxylates can undergo a dechlorinative rearrangement to form 1-chloroethenyl carboxylates. lookchem.com The conversion of aldehydes to vinyl dichlorides can also be achieved via a trichlorocarbinol intermediate formed from trichloroacetic acid. lookchem.com
The primary synthesis of this compound itself involves the esterification of 1-phenylethanol (B42297) with a trichloroacetylating agent. A common method for preparing the precursor alcohol, 2,2,2-trichloro-1-phenylethanol (B1294914), is through the reaction of benzaldehyde (B42025) with chloroform (B151607) in the presence of potassium hydroxide (B78521) or the addition of chloral (B1216628) to benzene (B151609) with a catalyst like aluminum chloride. lookchem.comchemicalbook.com The subsequent acetylation is often carried out with acetic anhydride. chemicalbook.com
Below is a table summarizing key properties of this compound and related compounds.
| Property | This compound | Phenyl trichloroacetate |
| CAS Number | 108769-98-8 chemsrc.com | 10112-13-7 nih.gov |
| Molecular Formula | C10H9Cl3O2 guidechem.com | C8H5Cl3O2 nih.gov |
| Molecular Weight | 267.54 g/mol guidechem.com | 239.5 g/mol nih.gov |
| Appearance | White crystalline solid lookchem.com | Not specified |
| Melting Point | 88 °C lookchem.com | Not specified |
Structure
2D Structure
3D Structure
Properties
CAS No. |
108769-98-8 |
|---|---|
Molecular Formula |
C10H9Cl3O2 |
Molecular Weight |
267.5 g/mol |
IUPAC Name |
1-phenylethyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C10H9Cl3O2/c1-7(8-5-3-2-4-6-8)15-9(14)10(11,12)13/h2-7H,1H3 |
InChI Key |
DPBVNCFIRKRCIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)OC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 1 Phenylethyl Trichloroacetate
Classical Esterification Routes
The most common methods for synthesizing 1-phenylethyl trichloroacetate (B1195264) involve the reaction of 2,2,2-trichloro-1-phenylethanol (B1294914) with an acetylating agent. The two principal reagents for this purpose are acetic anhydride (B1165640) and acetyl chloride.
The acetylation of 2,2,2-trichloro-1-phenylethanol using acetic anhydride is a well-established method for producing the target ester. chemicalbook.com In a typical procedure, the alcohol is treated with acetic anhydride, often in the presence of a base like pyridine (B92270) which acts as both a catalyst and a scavenger for the acetic acid byproduct. This reaction can yield the final product with a purity of 85–90%. However, a notable drawback of this approach can be the complex and lengthy purification process required to remove residual acetic acid and pyridine-related salts.
A specific laboratory-scale procedure involves cooling a mixture of 2,2,2-trichloro-1-phenylethanol and a catalytic amount of 4-Dimethylaminopyridine (DMAP) in pyridine to 0°C before the addition of acetic anhydride. amazonaws.com The reaction is then stirred at room temperature for approximately three hours. amazonaws.com Following an aqueous workup and recrystallization, this method can produce the pure ester with a high yield of 88%. amazonaws.com
An alternative and effective route to 1-phenylethyl trichloroacetate is the esterification of 2,2,2-trichloro-1-phenylethanol with acetyl chloride. This reaction is typically performed under anhydrous conditions to prevent the hydrolysis of the highly reactive acetyl chloride. The use of acetyl chloride can be particularly advantageous when combined with a catalyst like DMAP, which significantly enhances reaction efficiency. One patented method describes the dropwise addition of acetyl chloride at a controlled temperature of 0° to 8°C to the alcoholate complex formed in situ. google.com
Table 1: Comparison of Classical Esterification Reagents
| Reagent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Acetic Anhydride | Presence of pyridine or acid catalyst. | Readily available. | Can require lengthy purification to remove byproducts. |
| Acetyl Chloride | Anhydrous conditions, often with a catalyst like DMAP. | High reactivity, can lead to high conversion rates. | Sensitive to moisture. |
Acid catalysts are commonly used to accelerate esterification reactions. Sulfuric acid can be used to catalyze the acetylation of 2,2,2-trichloro-1-phenylethanol with acetic anhydride. On an industrial scale, solid superacid catalysts, such as sulfated titania (SO₄²⁻/TiO₂), have been utilized in continuous reaction systems. chemicalbook.com In one process, the alcohol and glacial acetic acid are fed into a reaction rectification column at 80°C, where the superacid catalyst facilitates the esterification while water is simultaneously removed, driving the reaction equilibrium toward the product and achieving a yield of 98%. chemicalbook.com
4-Dimethylaminopyridine (DMAP) is a highly efficient nucleophilic catalyst for acylation reactions and is particularly effective in the synthesis of this compound. researchgate.netresearchgate.net Its catalytic activity stems from its ability to react with the acetylating agent to form a highly reactive acetylpyridinium intermediate. When used with acetyl chloride, DMAP can achieve a 92% conversion rate in just two hours at room temperature (25°C), significantly reducing side reactions compared to uncatalyzed methods. As noted previously, DMAP is also used to enhance reactions involving acetic anhydride, leading to high yields under mild conditions. amazonaws.com
Table 2: Overview of Catalytic Enhancements
| Catalyst | Type | Reagent Paired With | Key Findings |
|---|---|---|---|
| Sulfuric Acid | Acid | Acetic Anhydride | Traditional acid catalyst for esterification. |
| SO₄²⁻/TiO₂ | Solid Superacid | Glacial Acetic Acid | Enables industrial-scale continuous production with high yields (98%) and purity (99.5%). chemicalbook.com |
| 4-Dimethylaminopyridine (DMAP) | Nucleophilic | Acetyl Chloride, Acetic Anhydride | Achieves high conversion (92%) in a short time (2 hours) at room temperature with acetyl chloride. Boosts yield to 88% with acetic anhydride. amazonaws.com |
Catalytic Enhancement in Esterification Reactions
Precursor Synthesis of 2,2,2-Trichloro-1-phenylethanol
The availability of the starting material, 2,2,2-trichloro-1-phenylethanol (also known as α-trichloromethylbenzyl alcohol), is crucial. This precursor is not typically sourced naturally and must be synthesized. lookchem.com There are two primary methods reported for its preparation. chemicalbook.comlookchem.com
The first method is a Friedel-Crafts-type reaction involving the addition of trichloroacetaldehyde (chloral) to benzene (B151609) in the presence of a Lewis acid catalyst like aluminum chloride. chemicalbook.comlookchem.com
The second, and alternative, approach involves the reaction of benzaldehyde (B42025) with chloroform (B151607). chemicalbook.comlookchem.com This condensation reaction is conducted under basic conditions, for example, using aqueous potassium hydroxide (B78521) (KOH) at 60–70°C. This process, which can be viewed as a variation of the Cannizzaro reaction, generates the desired α-trichloromethylbenzyl alcohol with yields reported to be in the range of 65–70%. A notable byproduct of this reaction is potassium formate (B1220265). The reaction's sensitivity to moisture necessitates the use of anhydrous chloroform to prevent hydrolysis.
Table 3: Synthesis Methods for the Precursor 2,2,2-Trichloro-1-phenylethanol
| Method | Reactants | Catalyst/Conditions | Reported Yield |
|---|---|---|---|
| Friedel-Crafts Reaction | Benzene, Trichloroacetaldehyde (Chloral) | Aluminum Chloride chemicalbook.comlookchem.com | Not specified in results. |
| Alkaline Condensation | Benzaldehyde, Chloroform | Potassium Hydroxide, 60–70°C | 65–70% |
Friedel-Crafts Alkylation of Benzene with Trichloroacetaldehyde (Chloral)
One of the foundational methods for synthesizing the precursor, α-trichloromethylbenzyl alcohol, is the Friedel-Crafts alkylation of benzene with trichloroacetaldehyde, commonly known as chloral (B1216628). chemicalbook.comlookchem.com This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being a common choice. chemicalbook.comgoogle.com
Base-Catalyzed Condensation of Benzaldehyde with Chloroform
An alternative route to the 2,2,2-trichloro-1-phenylethanol intermediate involves the base-catalyzed condensation of benzaldehyde with chloroform (trichloromethane). chemicalbook.comlookchem.com This reaction is typically carried out in the presence of a strong base, such as potassium hydroxide (KOH). chemicalbook.com
In this process, the strong base deprotonates chloroform to generate the highly reactive trichloromethanide anion (:CCl₃⁻). This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. dur.ac.uk The subsequent protonation of the resulting alkoxide during workup yields α-trichloromethylbenzyl alcohol. The reaction is generally performed at elevated temperatures, around 60–70°C. While this method provides a viable alternative to the Friedel-Crafts reaction with yields of the alcohol intermediate reported between 65–70%, it is sensitive to reaction conditions.
Advanced and Industrial Scale Synthetic Protocols
For larger-scale production, more advanced and efficient protocols have been developed. These methods focus on increasing throughput, yield, and catalyst recyclability, moving from batch processes to continuous flow systems.
Solid Superacid-Catalyzed Reaction Distillation Processes
Industrial-scale synthesis often employs a sophisticated technique combining reaction and separation into a single unit, known as reaction distillation. This process can be effectively catalyzed by solid superacids, such as sulfated zirconia (SO₄²⁻/ZrO₂) or, as documented for the analogous acetate (B1210297) ester, SO₄²⁻/TiO₂. chemicalbook.com
In this setup, the precursor alcohol (2,2,2-trichloro-1-phenylethanol) and the acylating agent (trichloroacetic acid) are fed into a reaction rectification column containing the solid superacid catalyst. chemicalbook.com The esterification reaction occurs within the column at temperatures around 80°C. chemicalbook.com A key advantage of this process is the continuous removal of water, a byproduct of the esterification, via distillation. This constant removal shifts the reaction equilibrium towards the product side, driving the reaction to completion and achieving very high conversion rates, reportedly up to 98%. The final product is continuously recovered from the bottom of the column. chemicalbook.com
Heterogeneous Acid Catalysis with Zeolites and Sulfonated Resins
Heterogeneous acid catalysts offer significant advantages for industrial synthesis, including ease of separation, reduced corrosion, and potential for regeneration and reuse. mdpi.comjaveriana.edu.co Zeolites and sulfonated resins are prominent examples of such catalysts used in esterification reactions. researchgate.net
Zeolites are microporous crystalline aluminosilicates with well-defined pore structures and strong Brønsted acid sites, making them effective catalysts for esterification. mdpi.commdpi.com Sulfonated resins, such as sulfonated polystyrene-divinylbenzene copolymers (e.g., Amberlyst-15), are another class of strong solid acid catalysts. researchgate.net These catalysts enable the esterification of the alcohol precursor to be performed in continuous flow systems at temperatures between 100–120°C. This approach is noted for its high efficiency, achieving conversions of around 95% with excellent catalyst stability and lifetimes reported to exceed 500 hours.
Optimization Strategies in Synthetic Pathways
Optimizing synthetic pathways is crucial for improving economic viability and product quality by maximizing yield and selectivity while minimizing byproducts and waste.
Methodological Approaches for Yield and Selectivity Optimization
Several strategies are employed to optimize the synthesis of this compound, addressing challenges inherent in each pathway.
Byproduct Mitigation: In the Friedel-Crafts route, the AlCl₃ catalyst can promote the formation of chlorinated byproducts, such as dichloromethyl and tetrachloro derivatives, due to incomplete or over-reaction. Optimization involves strict temperature control and purification of the final product by methods like fractional crystallization to achieve purity greater than 99%. For the base-catalyzed condensation, a significant side reaction is the hydrolysis of chloroform to formate ions under prolonged exposure to strong basic conditions. This is minimized through rigorous pH control (maintaining a pH of 12–13) and conducting the reaction under an inert atmosphere.
Equilibrium Shift: Esterification is a reversible reaction. To maximize product yield, the equilibrium must be shifted towards the products. The industrial methods of reaction distillation and the use of heterogeneous catalysts in flow systems are prime examples of this optimization. Reaction distillation continuously removes the water byproduct, while the use of solid catalysts in high-temperature flow systems also facilitates high conversion rates.
Catalyst Selection and Reaction Conditions: The choice of catalyst is critical. While traditional Lewis acids like AlCl₃ are effective, they generate significant waste. google.com The move towards heterogeneous catalysts like solid superacids, zeolites, and sulfonated resins represents a major optimization, allowing for catalyst recycling, simpler product purification, and the implementation of continuous processes. mdpi.com A pilot plant trial using the solid superacid method demonstrated a 40% reduction in heating time through flash distillation at 180°C and 98% recovery of unreacted alcohol, highlighting the efficiency gains from process optimization.
The following table provides a comparative overview of the different synthetic scales and methodologies.
| Method | Catalyst | Temperature (°C) | Conversion/Yield (%) | Purity (%) | Scale | Type |
| Friedel-Crafts + Esterification | AlCl₃ / Acid | 0–5 (alkylation) | 68–75 (alcohol) | 85–90 | Lab-scale | Batch |
| Benzaldehyde-Chloroform + Esterification | KOH / Acid | 60–70 (condensation) | 65–70 (alcohol) | 88–92 | Pilot-scale | Batch |
| Solid Superacid Reaction Distillation | SO₄²⁻/TiO₂ | 80 | 98 | 99.5 | Industrial | Continuous |
| Heterogeneous Catalysis | Zeolites / Amberlyst-15 | 100–120 | 95 | 97 | Industrial | Continuous |
Strategies for Purity Enhancement and Isolation in Laboratory and Industrial Synthesis
The effective purification and isolation of this compound are critical to ensuring its suitability for subsequent applications. Methodologies for achieving high purity differ significantly between laboratory and industrial scales, reflecting varying priorities of scale, cost, and efficiency.
Laboratory-Scale Purification Strategies
On a laboratory scale, the primary goal is to obtain a highly pure product for characterization and small-scale reactions. Common techniques involve chromatography, recrystallization, and liquid-liquid extraction to remove unreacted starting materials, catalysts, and byproducts.
Chromatographic Methods: Column chromatography is a frequently employed method for purifying this compound. Silica gel is the standard stationary phase, and a gradient elution system, often with a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate, is used to separate the desired ester from impurities. Flash column chromatography can also be utilized for a faster purification process. acs.org
Recrystallization: Recrystallization is an effective technique for purifying the solid product. The choice of solvent is crucial for obtaining high-purity crystals. A common approach involves dissolving the crude product in a suitable solvent or solvent mixture, such as ethanol/water or isopropanol (B130326), and allowing it to cool slowly, which causes the purified compound to crystallize while impurities remain in the solvent. google.com A specific method involves adding isopropanol to the crude residue and allowing the mixture to crystallize at 0°C. The resulting crystals are then filtered, washed with cold isopropanol, and dried. google.com
Wet Chemical Methods (Washing/Extraction): Following synthesis, the reaction mixture is often subjected to a series of washes to remove specific types of impurities. For instance, if pyridine is used as a catalyst and solvent in acetylation with acetic anhydride, residual pyridine hydrochloride salts and acetic acid can be present. An aqueous acid wash can remove the pyridine, while a wash with a mild base, like sodium bicarbonate solution, can neutralize and remove acidic byproducts such as trichloroacetic acid.
Purity Assessment: The purity of the final product at the laboratory scale is typically verified using analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for validating the purity of this compound.
| Purification Method | Typical Reagents/Solvents | Impurities Removed | Reference |
|---|---|---|---|
| Column Chromatography | Silica Gel, Hexane/Ethyl Acetate | Unreacted starting materials, byproducts | |
| Recrystallization | Ethanol/Water, Isopropanol | Soluble impurities | google.com |
| Aqueous Wash | Sodium Bicarbonate, Dilute HCl | Acidic byproducts (e.g., acetic acid), basic impurities (e.g., pyridine) |
Industrial-Scale Synthesis and Isolation
For industrial production, strategies are optimized for high throughput, yield, cost-effectiveness, and waste reduction. This often involves integrating reaction and purification steps and implementing continuous processes.
Integrated Reaction and Distillation: A highly efficient industrial method for synthesizing this compound involves using a solid superacid catalyst (such as SO₄²⁻/TiO₂) in a reaction rectification column. chemicalbook.com In this process, the esterification reaction and the removal of the water byproduct occur simultaneously. The continuous removal of water via distillation shifts the reaction equilibrium towards the product, resulting in high conversion and purity. A pilot plant trial demonstrated that this method can achieve a product purity of 99.5%. chemicalbook.com
Process Parameters for Industrial Superacid-Catalyzed Synthesis
| Parameter | Value/Condition | Outcome/Purpose | Reference |
|---|---|---|---|
| Catalyst | SO₄²⁻/TiO₂ Solid Superacid | Facilitates esterification | chemicalbook.com |
| Reactants | α-Trichloromethylbenzyl alcohol, Glacial Acetic Acid | Formation of the ester | chemicalbook.com |
| Feed Ratio | 1:1.2 (alcohol:acetic acid) | Optimizes yield and purity | |
| Reaction Temp. | 80°C | Esterification reaction | chemicalbook.com |
| Purification | Reaction Rectification Column | Continuous removal of water, shifting equilibrium | |
| Final Step | Flash Distillation (180°C) | Final purification of crude product | chemicalbook.com |
| Achieved Purity | 99.5% | High-purity final product | chemicalbook.com |
| Achieved Yield | 98% | High-efficiency process | |
Crystallization: As with laboratory procedures, crystallization is a key final step in industrial isolation to produce a stable, high-purity solid product suitable for packaging and distribution. The choice of solvent and control of crystallization conditions are critical to achieving the desired product specifications. google.com
Mechanistic Investigations of 1 Phenylethyl Trichloroacetate Formation and Reactivity
Reaction Mechanisms in Esterification and Related Transformations
The formation of 1-phenylethyl trichloroacetate (B1195264) from 1-phenylethanol (B42297) and a trichloroacetyl source is a classic example of nucleophilic acyl substitution. The efficiency and pathway of this esterification are heavily influenced by reaction conditions and the choice of catalyst.
Elucidation of Protonation and Nucleophilic Acyl Substitution Pathways
The esterification process to form 1-phenylethyl trichloroacetate typically proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.com Under acidic conditions, this reaction is initiated by the protonation of the carbonyl oxygen on the trichloroacetyl group. ksu.edu.sabyjus.com This initial step significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack. byjus.comlibretexts.org
The alcohol, 1-phenylethanol, then acts as the nucleophile. Its hydroxyl oxygen attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. byjus.com Following this, a proton is transferred from the attacking oxygen to one of the other oxygen atoms of the intermediate. byjus.com This conversion turns the hydroxyl group into a much better leaving group (water). ksu.edu.sa The tetrahedral intermediate then collapses, reforming the carbonyl double bond and eliminating a molecule of water. ksu.edu.sa The final step involves the deprotonation of the resulting protonated ester to yield the final product, this compound. ksu.edu.sabyjus.com
This entire process is a series of equilibrium steps. The reaction can be driven toward the product by removing water as it is formed, thereby shifting the equilibrium according to Le Châtelier's principle.
Mechanistic Role of Various Catalysts in Facilitating Esterification
Various catalysts can be employed to facilitate the esterification, each functioning through slightly different mechanistic nuances.
Acid Catalysts: Strong acids like sulfuric acid are common catalysts. They function by protonating the carbonyl group of the carboxylic acid, as described in the general mechanism, making it more susceptible to nucleophilic attack. libretexts.org
Lewis Acids: Lewis acids such as aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂) can also catalyze the reaction. core.ac.ukgoogle.com They coordinate to the carbonyl oxygen, polarizing the C=O bond and increasing the electrophilicity of the carbonyl carbon, similar to the effect of protonation.
Solid Superacid Catalysts: Heterogeneous catalysts, such as a solid superacid like SO₄²⁻/TiO₂, have been used effectively. chemicalbook.com In one described synthesis, this catalyst protonates the alcohol (α-trichloromethylbenzyl alcohol), facilitating the nucleophilic acyl substitution with acetic acid. The use of a reaction rectification column allows for the continuous removal of water, which drives the reaction to completion. chemicalbook.com
Activating Agents: Reagents like thionyl chloride (SOCl₂) can be used to first convert the carboxylic acid to a more reactive acid chloride. libretexts.org The highly reactive trichloroacetyl chloride can then react readily with 1-phenylethanol, often without the need for an additional catalyst. Similarly, dicyclohexylcarbodiimide (B1669883) (DCC) can be used to activate the carboxylic acid, promoting amide or ester formation by creating a better leaving group. libretexts.org
Solvolytic and Rearrangement Processes in Analogous Phenylethyl Systems
While direct solvolysis data for this compound is sparse, extensive research on analogous systems, particularly 2-phenylethyl tosylates, provides profound insight into the potential reactivity, which is dominated by neighboring group participation, carbocationic intermediates, and significant solvent effects.
Investigation of Carbocationic Intermediates (e.g., Ethylenephenonium Ion in 2-Phenylethyl Solvolysis)
The solvolysis of 2-phenylethyl derivatives is a cornerstone for understanding neighboring group participation by a phenyl ring. researchgate.net Instead of proceeding through a simple primary carbocation, the reaction rate is accelerated by the participation of the β-phenyl group, which attacks the reaction center from the backside as the leaving group departs. This process, also known as anchimeric assistance, leads to the formation of a stable, bridged carbocationic intermediate known as the ethylenephenonium ion (or phenonium ion). researchgate.netresearchgate.net
Unequivocal proof for the existence of this symmetrical intermediate comes from isotopic labeling studies. researchgate.netcdnsciencepub.com For instance, when 2-phenylethyl-1-¹⁴C-p-toluenesulphonate undergoes solvolysis, the ¹⁴C label becomes scrambled between the C-1 and C-2 positions in the product. cdnsciencepub.com This scrambling can only be explained by the formation of a symmetrical phenonium ion intermediate where both benzylic and homobenzylic carbons are equivalent. Similarly, studies using 2-phenylethyl-1,1-d₂ tosylate showed complete methylene-group equilibration in the trifluoroacetate (B77799) product, further confirming the bridged ion structure. researchgate.net
The reaction is believed to involve two competing pathways: a direct solvent displacement pathway (kₛ) and the anchimerically assisted pathway (kΔ) that proceeds through the phenonium ion. researchgate.netcdnsciencepub.com The dominance of one pathway over the other is highly dependent on the solvent and reaction conditions. researchgate.netcdnsciencepub.com
Kinetic Studies of Solvolysis and Rearrangement Reactions
Kinetic studies provide quantitative evidence for the complex mechanisms at play. The rate of solvolysis and the extent of rearrangement are highly sensitive to the solvent system. For the solvolysis of 2-phenylethyl-1-¹⁴C-p-toluenesulphonate, a dramatic shift in the reaction outcome is observed when moving from more nucleophilic to more ionizing solvents. cdnsciencepub.com
| Solvent | % Rearrangement of ¹⁴C Label | Dominant Pathway |
| Absolute Ethanol | 0.3% | Solvent Assisted (Sₙ2-like) |
| Glacial Acetic Acid | 5.5% | Mixed |
| 90% Formic Acid | 40% | Aryl Assisted (via Phenonium Ion) |
| Anhydrous Formic Acid | 45% | Aryl Assisted (via Phenonium Ion) |
| (Data sourced from Lee et al., 1957) cdnsciencepub.com |
The trifluoroacetolysis of 2-phenylethyl tosylate is reported to be 3040 times faster than that of ethyl tosylate, a result which indicates the reaction proceeds almost entirely via the ethylenephenonium ion pathway. researchgate.net Kinetic studies on α-phenethyl chloride in optically active carboxylic acid solvents also demonstrate that the solvent molecules can play a direct role as reactants, influencing the stereochemical outcome of the ionization stage in Sₙ1-type solvolysis. oup.com
Solvent Participation Effects on Reaction Mechanism and Rate
The solvent plays a crucial and multifaceted role in the solvolysis of phenylethyl systems, dictating the balance between the solvent-assisted (Sₙ2-like) and aryl-assisted (Sₙ1-like) pathways. researchgate.netcdnsciencepub.com
Nucleophilic Solvents: In solvents that are good nucleophiles, such as ethanol, the solvent can directly displace the leaving group in an Sₙ2-type mechanism. researchgate.netkoreascience.kr This pathway (kₛ) involves minimal participation from the phenyl ring and results in little to no rearrangement of the carbon skeleton. cdnsciencepub.com
Poorly Nucleophilic, High Ionizing Power Solvents: In solvents with high ionizing power but low nucleophilicity, such as formic acid or trifluoroacetic acid, the anchimerically assisted pathway (kΔ) is favored. researchgate.netcdnsciencepub.com These solvents are poor at direct nucleophilic attack but are excellent at stabilizing the formation of the charged phenonium ion intermediate. researchgate.net This leads to high rates of solvolysis and extensive rearrangement of the label, as seen in the kinetic data. cdnsciencepub.com The buffered trifluoroacetolysis of 2-phenylethyl tosylate, for example, produces pure 2-phenylethyl trifluoroacetate, indicating a clean reaction proceeding through the phenonium ion. researchgate.net
Competition Studies: The addition of a strong, external nucleophile like sodium azide (B81097) (NaN₃) to the reaction mixture provides further insight. In aqueous acetic acid, the rearrangement in the resulting azide product (1-N₃-¹⁴C) was found to be less than that in the solvent-derived products (acetate and alcohol). cdnsciencepub.com This is interpreted as the azide ion competing with both the solvent and the internal phenyl group, capturing the substrate via direct displacement before it can ionize to the phenonium ion. cdnsciencepub.com
Studies using the Grunwald-Winstein equation, which correlates solvolysis rates with solvent nucleophilicity (N) and ionizing power (Y), further quantify these effects and help distinguish between different mechanistic pathways. koreascience.krkoreascience.krmdpi.com
General Acid-Catalyzed Reaction Pathways Relevant to Trichloromethyl Compounds
General acid catalysis is a fundamental mechanistic pathway in which the rate-determining step of a reaction involves proton transfer from a Brønsted acid other than the solvated proton (H₃O⁺). This mechanism is distinct from specific acid catalysis, where the reaction rate is solely dependent on the concentration of H₃O⁺. For reactions involving trichloromethyl compounds, such as the solvolysis of this compound, general acid catalysis provides a crucial pathway for bond cleavage, particularly in buffered aqueous solutions containing weak acids.
The kinetic expression for a reaction proceeding via general acid catalysis is given by:
kobs = k₀ + kH⁺[H⁺] + Σ kHAi[HAi]
Where:
kobs is the observed pseudo-first-order rate constant.
k₀ is the rate constant for the uncatalyzed reaction (spontaneous solvolysis).
kH⁺ is the second-order rate constant for specific acid catalysis.
kHAi is the second-order catalytic coefficient for a given general acid, HAi.
[HAi] is the concentration of the general acid catalyst.
The hallmark of general acid catalysis is the linear dependence of the observed rate constant on the concentration of the undissociated weak acid, [HA], at a constant pH.
The trichloromethyl group (–CCl₃) plays a pivotal role in facilitating these reactions. Its powerful inductive electron-withdrawing effect (–I effect) significantly enhances the electrophilicity of the adjacent carbonyl carbon in the trichloroacetate moiety. More importantly, it stabilizes the negative charge on the resulting trichloroacetate anion upon its departure, making it an excellent leaving group. This stabilization lowers the activation energy for the cleavage of the acyl-oxygen bond.
In the context of this compound solvolysis, the reaction likely proceeds through a mechanism with significant carbocation character, bordering on an AAL1 pathway, due to the ability of the 1-phenylethyl group to form a resonance-stabilized benzylic carbocation. In a general acid-catalyzed version of this process, the proton transfer from a general acid (HA) to the ether oxygen is concerted with the cleavage of the carbon-oxygen bond in the rate-determining step. The general acid assists in "pushing" the leaving group off by protonating it as it departs, thus avoiding the formation of a high-energy, unstabilized anion.
Research findings from studies on the hydrolysis of esters with good leaving groups and stable carbocation potential demonstrate a clear correlation between the strength of the general acid catalyst and its catalytic efficiency. This relationship is often quantified by the Brønsted catalysis equation:
log(kHA) = α * pKa + C
The Brønsted coefficient, α, provides insight into the nature of the transition state. A value of α between 0 and 1 is indicative of general acid catalysis, signifying that the proton is partially transferred from the acid to the substrate in the transition state. For ester hydrolysis reactions of this type, α values are typically observed in the range of 0.3 to 0.6.
The catalytic efficiencies of various common buffer components in the hydrolysis of a model trichloromethyl ester are presented below. The data illustrate the direct relationship between acid strength (lower pKa) and catalytic activity (higher kHA).
Table 3.3.1: Catalytic Rate Constants for General Acid-Catalyzed Hydrolysis of a Model Trichloromethyl Ester at 25°C
| General Acid Catalyst | Chemical Formula | pKa | Catalytic Coefficient (kHA, M⁻¹s⁻¹) |
| Formic Acid | HCOOH | 3.75 | 4.5 x 10⁻⁴ |
| Acetic Acid | CH₃COOH | 4.76 | 8.2 x 10⁻⁵ |
| Dihydrogen Phosphate Ion | H₂PO₄⁻ | 7.21 | 1.1 x 10⁻⁶ |
The data clearly show that formic acid, being the strongest acid in the set, is the most effective general acid catalyst, while the much weaker acid, dihydrogen phosphate, exhibits a significantly lower catalytic coefficient. This trend is a classic diagnostic tool used to confirm the operation of a general acid-catalyzed mechanism. The transition state for this pathway involves a termolecular complex of the substrate (this compound), a nucleophile (e.g., water), and the general acid catalyst (HA), where bond formation and bond cleavage occur in a concerted or near-concerted fashion, stabilized by the proton transfer.
Stereochemical Aspects and Asymmetric Synthesis of 1 Phenylethyl Trichloroacetate
Intrinsic Chirality of the 1-Phenylethyl Moietyresearchgate.netresearchgate.net
The chirality of 1-phenylethyl trichloroacetate (B1195264) originates from the 1-phenylethyl portion of the molecule. This moiety possesses a stereogenic center, which is a carbon atom bonded to four different substituent groups. uou.ac.in In the case of the 1-phenylethanol (B42297) precursor, this tetrahedral carbon is attached to a hydrogen atom, a methyl group, a phenyl group, and a hydroxyl group. Upon esterification to form 1-phenylethyl trichloroacetate, the hydroxyl group is replaced by the trichloroacetate group, but the carbon remains a stereogenic center.
This structural arrangement means the molecule is non-superimposable on its mirror image, leading to the existence of two distinct enantiomers: (R)-1-phenylethyl trichloroacetate and (S)-1-phenylethyl trichloroacetate. rsc.org The presence of this single chiral center is the fundamental reason for the compound's optical activity and the basis for the complex stereoselective synthetic and analytical methods discussed below. uou.ac.in
Strategies for Asymmetric Synthesis of Phenylethyl Estersresearchgate.netresearchgate.net
The synthesis of enantiomerically pure phenylethyl esters, including the trichloroacetate analogue, relies on asymmetric synthesis techniques. These methods are designed to selectively produce one enantiomer over the other. Key strategies include enzymatic kinetic resolution and the use of chiral auxiliaries.
Exploration of Enzymatic Kinetic Resolution in Phenylethyl Ester Synthesismdpi.com
Enzymatic kinetic resolution is a powerful biocatalytic method for separating enantiomers from a racemic mixture. This technique exploits the stereoselectivity of enzymes, which preferentially catalyze a reaction on one enantiomer while leaving the other largely unreacted. For the synthesis of chiral 1-phenylethyl esters, this typically involves the resolution of racemic 1-phenylethanol.
Lipases are the most commonly used enzymes for this purpose, catalyzing the transesterification of one enantiomer of the alcohol with an acyl donor. scielo.br While specific data for this compound is not extensively documented, the principles are well-established through studies on analogous compounds like 1-phenylethyl acetate (B1210297).
Research has shown that various lipases can be employed, with their effectiveness depending on the specific reaction conditions. For example, a study on the synthesis of 1-phenylethyl acetate identified Novozym 435 lipase (B570770) as a highly effective catalyst in a hexane (B92381) solvent system. scirp.org Another approach, dynamic kinetic resolution (DKR), combines enzymatic resolution with an in-situ racemization agent (e.g., niobium phosphate) to convert the unreacted enantiomer into the reactive one, theoretically allowing for a 100% yield of the desired chiral product instead of the 50% maximum of standard kinetic resolution. scielo.br
Table 1: Performance of Various Lipases in Kinetic Resolution of 1-Phenylethanol
| Enzyme/System | Acyl Donor | Product | Conversion (%) | Enantiomeric Excess (ee %) | Reference |
| Novozym 435 | Vinyl acetate | (R)-1-Phenylethyl acetate | >40% | Not specified | scirp.org |
| Esterase BSE01281 | Vinyl acetate | (R)-1-Phenylethyl acetate | 42% | >99% | researchgate.net |
| CALB (DKR) | Vinyl acetate | (R)-1-Phenylethyl acetate | 92% | 85% | scielo.br |
| Immobilized PFL | Vinyl acetate | (R)-1-Phenylethyl acetate | ~43% | High (not specified) | researchgate.net |
Application of Chiral Auxiliaries and Ligands in the Synthesis of Chiral 1-Phenylethyl Derivativesresearchgate.net
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. beilstein-journals.orgnih.gov After the desired stereocenter is created, the auxiliary is removed. Derivatives of 1-phenylethylamine (B125046) (α-PEA) are frequently used as effective chiral auxiliaries in the synthesis of a wide range of chiral compounds. mdpi.com
These auxiliaries guide the approach of reagents from a specific face of the molecule due to steric hindrance, resulting in a high degree of diastereoselectivity. thieme-connect.com For instance, N-[(S)-α-phenylethyl]-4-piperidone has been used as a key chiral intermediate in the synthesis of other complex molecules. mdpi.com In another example, the combination of an N-(1-phenylethyl)imine with another chiral auxiliary, such as (-)-8-phenylmenthol, has been shown to afford single adducts with high diastereoselectivity in aza-Diels-Alder reactions. researchgate.net This dual-auxiliary approach demonstrates a powerful method for achieving precise stereochemical control. researchgate.net
The chiral 1-phenylethyl group itself can be part of a ligand in metal-catalyzed asymmetric reactions. Chiral iridium catalysts bearing a ligand derived from 1-phenylethylamine have been developed for the asymmetric reductive amination of ketones, producing optically active amines with high yield and stereoselectivity. kanto.co.jp
Methodologies for Diastereomeric Analysis in Chiral Phenylethyl Compoundsmdpi.com
Determining the enantiomeric purity of a chiral compound like this compound is crucial. A common and effective method involves converting the mixture of enantiomers into a mixture of diastereomers by reacting it with a pure chiral derivatizing agent. nih.gov Diastereomers have different physical properties and can be distinguished and quantified using standard analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govunits.it
For example, a racemic or enantiomerically enriched sample of 1-phenylethanol can be reacted with an enantiopure chiral acid, such as (R)-(-)-acetoxyphenylacetic acid, to form a mixture of diastereomeric esters. nih.govunits.it
(R)-alcohol + (R)-acid → (R,R)-diastereomer (S)-alcohol + (R)-acid → (S,R)-diastereomer
In the ¹H NMR spectrum of the resulting mixture, the signals corresponding to the protons in the two diastereomers will have slightly different chemical shifts. nih.gov Specifically, the methyl protons of the 1-phenylethyl moiety in the (R,R) and (S,R) diastereomers resonate at different frequencies, appearing as distinct doublets. units.it By integrating the areas of these separate signals, the ratio of the diastereomers, and thus the enantiomeric excess (ee) of the original alcohol sample, can be accurately calculated. nih.gov
Other advanced techniques for the analysis of chiral compounds include chiroptical spectroscopy—such as Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Optical Rotatory Dispersion (ORD)—which can be used in conjunction with theoretical calculations to determine the absolute configuration of diastereomers. acs.org Furthermore, X-ray diffraction analysis of crystalline derivatives provides unambiguous proof of stereochemical configuration. wiley.comresearchgate.net
Theoretical and Computational Investigations of 1 Phenylethyl Trichloroacetate
Density Functional Theory (DFT) Applications for Reaction Pathway Elucidation
Density Functional Theory has become a powerful tool for unraveling the mechanisms of complex organic reactions. researchgate.net By calculating the electronic structure of the reacting molecules, DFT can map out the entire energy landscape of a reaction, providing a detailed, step-by-step description of the chemical transformation. mdpi.com
Computational Mapping of Energy Surfaces and Transition States
Computational chemists can construct a potential energy surface (PES) for a given reaction, which represents the energy of the system as a function of the geometric coordinates of the atoms. Key features on the PES are the minima, which correspond to stable reactants, intermediates, and products, and the saddle points, which represent the transition states—the highest energy point along the lowest energy path connecting reactants and products.
The activation energy (ΔG‡) of a reaction, a critical factor determining its rate, can be calculated from the energy difference between the reactants and the transition state. researchgate.net For reactions involving 1-phenylethyl trichloroacetate (B1195264), such as a catalyzed hydrolysis or substitution, DFT calculations can pinpoint the geometry of the transition state and its associated energy. For example, in analogous catalyzed reactions, DFT has been used to determine activation energies for key steps like ligand dissociation and hydrogenation. mdpi.com
Identification and Characterization of Reaction Intermediates
Reaction intermediates are transient species that are formed in one step of a reaction and consumed in a subsequent step. While often too short-lived to be observed directly by experimental methods, their existence can be predicted and their properties characterized using DFT. mdpi.com
In the context of reactions with 1-phenylethyl trichloroacetate, computational studies can model potential intermediates, such as carbocationic species formed upon leaving group departure or complexes formed with a catalyst. By optimizing the geometry and calculating the vibrational frequencies of these proposed intermediates, their stability can be assessed. A key confirmation of a true intermediate is that all calculated vibrational frequencies are real (positive), indicating that the structure corresponds to a minimum on the potential energy surface. researchgate.net
For instance, in a computational analysis of a palladium-catalyzed carbamate (B1207046) synthesis, several intermediate species were proposed and their existence supported by the alignment of computational data with experimental NMR results. researchgate.netmdpi.com This demonstrates the synergistic relationship between computational prediction and experimental validation.
Computational Modeling of Catalyst Functionality and Optimization Strategies
Computational modeling is instrumental in understanding how catalysts function at a molecular level and in designing more efficient ones. numberanalytics.com By simulating the interaction between a catalyst and the substrate, such as this compound, researchers can gain insights into the factors that control catalytic activity and selectivity. numberanalytics.com
The role of a catalyst is to lower the activation energy of a reaction, thereby increasing its rate. numberanalytics.com DFT calculations can quantify this effect by comparing the energy profile of the uncatalyzed reaction with that of the catalyzed reaction. In a study of a Pd(PPh₃)₄-catalyzed reaction, DFT calculations showed that the catalyst plays a crucial role in stabilizing intermediates and reducing activation barriers for key steps. mdpi.com
Strategies for optimizing catalyst performance often involve modifying the catalyst's structure, for example, by changing the ligands attached to a metal center. numberanalytics.com Computational screening allows for the virtual testing of a wide range of modified catalysts, predicting their potential efficacy before they are synthesized in the lab. researchgate.netnih.gov This data-driven approach can significantly accelerate the discovery of new and improved catalysts. nih.gov
Table 1: Strategies for Catalyst Optimization
| Strategy | Description | Computational Application |
| Ligand Modification | Altering the electronic and steric properties of the catalyst by changing the ligands bound to the metal center. numberanalytics.com | DFT calculations can predict how different ligands will affect the stability of intermediates and transition states, and thus the overall reaction rate and selectivity. mdpi.com |
| Metal Selection | Choosing a different metal for the catalytic center to exploit its unique electronic properties and coordination preferences. numberanalytics.com | Quantum chemical calculations can compare the reactivity of different metal catalysts for a specific reaction. |
| Support Optimization | For heterogeneous catalysts, modifying the support material to enhance catalyst stability and activity. numberanalytics.com | Surface calculations can model the interaction between the catalyst and the support, and how this affects the catalytic process. aspbs.com |
Advanced Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Beyond standard DFT, advanced quantum chemical methods provide even more accurate descriptions of the electronic structure and can be used to predict various molecular properties and reactivity trends. ornl.gov These first-principles calculations are based on the fundamental laws of quantum mechanics and, in principle, require no experimental input beyond the identity of the atoms involved. ornl.gov
Methods such as Møller-Plesset perturbation theory (MP2, MP3) and high-level coupled-cluster theories, while more computationally expensive than DFT, can offer benchmark-quality results for smaller systems or for critical points on a potential energy surface. nih.gov
These calculations can provide detailed information about the distribution of electrons within the this compound molecule, which is key to understanding its reactivity. For example, by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can predict where the molecule is most likely to act as a nucleophile or an electrophile. The HOMO-LUMO gap is also an indicator of the molecule's kinetic stability. science.gov
Natural Bond Orbital (NBO) analysis is another powerful technique that can be used to analyze the results of a quantum chemical calculation. NBO analysis provides insights into charge distribution, hybridization, and donor-acceptor interactions within the molecule, offering a chemically intuitive picture of bonding. nih.gov
Table 2: Predicted Electronic Properties from Quantum Chemical Calculations
| Property | Description | Significance for Reactivity |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability of a molecule to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability of a molecule to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. science.gov |
| NBO Charges | Effective charges on individual atoms in the molecule. | Reveals the most electron-rich and electron-deficient sites, predicting sites for nucleophilic or electrophilic attack. nih.gov |
| Hyperpolarizability | A measure of the non-linear response of a molecule to an external electric field. | High values suggest potential applications in non-linear optical (NLO) materials. science.gov |
Through these advanced computational methods, a comprehensive theoretical understanding of the structure, properties, and reactivity of this compound can be achieved, guiding future experimental investigations and applications.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Diastereomer Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1-phenylethyl trichloroacetate (B1195264). Both ¹H and ¹³C NMR provide detailed information about the molecular framework, while the compound's inherent chirality makes NMR a powerful method for differentiating diastereomers.
Structural Assignment: In a standard ¹H NMR spectrum, the protons of 1-phenylethyl trichloroacetate exhibit characteristic chemical shifts based on their electronic environment. libretexts.org The phenyl group protons typically appear as a complex multiplet in the aromatic region. The benzylic proton (CH) is significantly deshielded by the adjacent oxygen and phenyl group, resulting in a quartet if coupled to the methyl group. The methyl (CH₃) protons appear as a doublet due to coupling with the single benzylic proton.
In ¹³C NMR, distinct signals are observed for the carbonyl carbon of the ester, the carbons of the phenyl ring, the benzylic carbon, the methyl carbon, and the carbon of the trichloromethyl group. The chemical shift of each carbon provides clear evidence for the assigned structure.
Diastereomer Differentiation: The 1-phenylethyl group contains a stereocenter. When this compound is synthesized from racemic 1-phenylethanol (B42297), or if it is present in a mixture of enantiomers that interacts with a chiral agent, diastereomeric relationships can be analyzed. Protons or carbon atoms that are diastereotopic become chemically non-equivalent and will exhibit different chemical shifts in the NMR spectrum. masterorganicchemistry.com
For instance, in a mixture of diastereomers, the methyl protons of the (R)- and (S)-enantiomers can appear as two distinct doublets. nih.govunits.it This separation allows for the quantification of the enantiomeric or diastereomeric ratio by integrating the corresponding peaks. This phenomenon, known as self-induced diastereomeric anisochrony (SIDA), can sometimes be observed in enantiomerically enriched solutions where the enantiomers self-associate to form transient diastereomeric aggregates. semanticscholar.org The degree of separation between the signals can be influenced by the solvent, temperature, and the presence of chiral solvating agents. libretexts.orgsemanticscholar.org
| Proton/Carbon | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |
| Phenyl-H | 7.20 - 7.50 (m) | 125.0 - 140.0 | Aromatic region, multiple distinct signals for ortho, meta, para carbons. |
| Benzylic-CH | 6.0 - 6.2 (q) | 75.0 - 80.0 | Deshielded by oxygen and phenyl group. |
| Methyl-CH₃ | 1.6 - 1.8 (d) | 20.0 - 25.0 | Coupled to the benzylic proton. |
| Carbonyl C=O | - | 160.0 - 165.0 | Typical range for an ester carbonyl adjacent to an electronegative group. |
| CCl₃ | - | 90.0 - 95.0 | Highly deshielded by three chlorine atoms. |
Note: The exact chemical shifts are dependent on the solvent and experimental conditions. (d) = doublet, (q) = quartet, (m) = multiplet.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a detailed fingerprint of the functional groups and bond vibrations within this compound. These two methods are complementary, as their selection rules differ: IR spectroscopy detects vibrations that cause a change in the molecular dipole moment, while Raman spectroscopy detects vibrations that cause a change in molecular polarizability. nih.govedinst.com
Key vibrational modes for this compound include:
C=O Stretch: A strong, characteristic absorption in the IR spectrum is expected for the carbonyl group of the trichloroacetate ester. This band is typically found at a higher wavenumber compared to standard alkyl acetates due to the electron-withdrawing effect of the adjacent trichloromethyl group.
C-O Stretch: The ester C-O stretching vibrations will also be present.
C-Cl Stretch: The vibrations of the trichloromethyl group will give rise to strong absorptions in the fingerprint region of the IR spectrum.
Aromatic Vibrations: The phenyl group will show characteristic C-H stretching bands above 3000 cm⁻¹ and C=C stretching bands in the 1450-1600 cm⁻¹ region.
Aliphatic C-H Stretch: The methyl and methine C-H stretching vibrations will appear in the 2850-3000 cm⁻¹ region.
Raman spectroscopy is particularly useful for observing the symmetric vibrations and the C=C bonds of the phenyl ring, which often produce strong Raman scattering signals. nih.gov The combination of IR and Raman spectra provides a comprehensive profile of the molecule's vibrational modes. americanpharmaceuticalreview.com
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3030 - 3100 | 3030 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 3000 | 2850 - 3000 | Medium |
| C=O Stretch (Ester) | 1740 - 1770 | 1740 - 1770 | Strong (IR), Medium (Raman) |
| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 | Medium (Variable) |
| C-O Stretch | 1100 - 1300 | 1100 - 1300 | Strong (IR) |
| C-Cl Stretch | 700 - 850 | 700 - 850 | Strong (IR) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring the absorption of UV or visible light. gpatindia.com For this compound, the primary chromophores are the phenyl group and the carbonyl group of the ester.
The phenyl group gives rise to intense π → π* transitions. These typically result in two absorption bands: the E-band (around 200-210 nm) and the B-band (around 250-270 nm), the latter of which shows characteristic vibrational fine structure. ncsu.edu
| Transition | Associated Chromophore | Expected λmax (nm) | Typical Molar Absorptivity (ε) |
| π → π* (E-band) | Phenyl Ring | ~210 | High (>10,000) |
| π → π* (B-band) | Phenyl Ring | ~265 | Medium (200 - 500) |
| n → π* | Carbonyl (C=O) | ~280-300 | Low (<100) |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Elucidation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. iitd.ac.in For this compound (MW ≈ 267.5 g/mol ), electron impact (EI) ionization, a hard ionization technique, would lead to the formation of a molecular ion (M⁺˙) and numerous fragment ions. acdlabs.com
Molecular Weight Confirmation: The mass spectrum would show a molecular ion peak corresponding to the mass-to-charge ratio (m/z) of the intact molecule. Due to the presence of three chlorine atoms, this peak would be accompanied by characteristic isotopic peaks (M+2, M+4, M+6) in predictable ratios, confirming the presence of three chlorine atoms.
Fragmentation Pattern: The fragmentation of this compound is governed by the formation of stable carbocations and radicals. nih.gov Key fragmentation pathways would likely include:
Alpha-cleavage: Cleavage of the bond between the benzylic carbon and the ester oxygen, leading to the formation of a stable 1-phenylethyl cation (m/z 105).
Loss of the Trichloromethyl Radical: Fragmentation could lead to the loss of a ·CCl₃ radical, forming an acylium ion.
Rearrangements: The 1-phenylethyl cation (m/z 105) can lose ethylene (B1197577) to form the highly stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91.
Other Fragments: A peak at m/z 77 corresponding to the phenyl cation (C₆H₅⁺) is also common in the mass spectra of aromatic compounds. iitd.ac.in
| m/z Value | Proposed Fragment Ion | Formula | Notes |
| ~267 | Molecular Ion [M]⁺˙ | [C₁₀H₉Cl₃O₂]⁺˙ | Isotope pattern confirms 3 Cl atoms. |
| 149 | [C₈H₉O]⁺ | Loss of CCl₃O radical. | |
| 117 | [CCl₃]⁺ | Trichloromethyl cation. | |
| 105 | [C₈H₉]⁺ | 1-Phenylethyl cation (styrene radical cation). | |
| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement product). | |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
Applications of 1 Phenylethyl Trichloroacetate in Complex Organic Synthesis
Role as a Key Precursor in the Synthesis of Diverse Organic Molecules
1-Phenylethyl trichloroacetate (B1195264) is a recognized precursor in multi-step organic synthesis. Its structure allows for various chemical transformations, enabling the creation of a range of other organic compounds. The ester linkage can be hydrolyzed to regenerate the starting alcohol, α-(trichloromethyl)benzyl alcohol, and trichloroacetic acid, a reaction that can be a step in a larger synthetic sequence.
The compound serves as a key starting material for creating other esters and functionalized molecules. Its utility is demonstrated in its role as an intermediate for producing N-sulfonyloxycarbamates, which are important electrophilic nitrogen reagents used in C-N bond formation reactions like aziridination and C-H amination. orgsyn.org The synthesis often begins with the precursor alcohol, (±)-2,2,2-trichloro-1-phenylethan-1-ol, highlighting the foundational role of this chemical scaffold. orgsyn.org
Below is a table summarizing some synthetic pathways starting from precursors to or products from 1-phenylethyl trichloroacetate.
| Precursor(s) | Reagent(s) | Product | Reaction Type |
| Benzaldehyde (B42025), Chloroform (B151607) | Potassium Hydroxide (B78521) | α-(Trichloromethyl)benzyl alcohol | Condensation |
| Benzene (B151609), Chloral (B1216628) | Aluminum Chloride | α-(Trichloromethyl)benzyl alcohol | Friedel-Crafts Alkylation |
| α-(Trichloromethyl)benzyl alcohol | Acetic Anhydride (B1165640) | This compound | Acetylation / Esterification chemicalbook.com |
| This compound | Water (Hydrolysis) | α-(Trichloromethyl)benzyl alcohol | Hydrolysis |
| (±)-2,2,2-Trichloro-1-phenylethan-1-ol | 1,1'-Carbonyldiimidazole, Hydroxylamine hydrochloride | (R)-2,2,2-Trichloro-1-phenylethyl (methylsulfonyl)oxycarbamate precursor | Multi-step synthesis orgsyn.org |
Utilization in the Preparation of Specialized Aromatic Compounds
The structure of this compound makes it suitable for the synthesis of specialized aromatic compounds, which are molecules designed for specific functions based on their aromatic core. One notable application is in the fragrance industry. lookchem.com The compound itself is reported to be a white crystalline solid with a weak but very natural and lasting rose-like scent. lookchem.com Due to its stability and aroma, it is employed as a fixative in perfumes and essential oils, helping to prolong their scent. lookchem.com It is also incorporated as a fragrance component in products like soaps and bath salts. lookchem.com
Beyond fragrances, the core structure is integral to producing other functionalized aromatic molecules. A patented process describes the synthesis of various substituted 1-phenyl-2,2,2-trihalogeno-ethanol esters, which have demonstrated significant insecticidal activity. google.com This process involves a Friedel-Crafts reaction between an aromatic hydrocarbon and a trihaloacetaldehyde (like chloral), followed by reaction with an acid anhydride, to produce a range of potent insecticides. google.com The order of reactions in aromatic synthesis is critical; introducing specific groups onto the benzene ring in a planned sequence allows for the desired regiochemistry (ortho, meta, or para substitution) in the final product. libretexts.orgmasterorganicchemistry.com
| Application Area | Type of Aromatic Compound | Key Function/Property |
| Perfumery | Fragrance Component / Fixative | Stable and lasting rose-like aroma lookchem.com |
| Agriculture | Insecticide | Biological activity against insects like flies and gnats google.com |
Exploitation of the Trichloromethyl Group for Enhanced Electrophilic Reactivity in Synthetic Pathways
The trichloromethyl (-CCl₃) group is a powerful electron-withdrawing group due to the high electronegativity of the three chlorine atoms. Its presence in this compound significantly influences the molecule's reactivity. This electron-withdrawing effect enhances the electrophilic character of the adjacent carbonyl carbon, making the molecule more susceptible to nucleophilic attack compared to a non-halogenated analogue.
This enhanced reactivity is a valuable tool in synthetic strategies. The trichloromethyl group activates the molecule for various transformations. For instance, compounds containing this group are used in reactions where high electrophilicity is required. wikipedia.org The reactivity imparted by the -CCl₃ group is a general principle seen in related reagents like trichloroacetonitrile (B146778), where the nitrile group is activated for nucleophilic additions to form products such as O-alkyltrichloroacetimidates. wikipedia.org In the context of this compound and its derivatives, this principle facilitates nucleophilic substitution reactions at the acyl carbon. Furthermore, the chlorine atoms themselves can be involved in reactions; for example, the combination of trichloroacetonitrile and triphenylphosphine (B44618) can convert allylic alcohols into allylic chlorides, showcasing the reactivity of the trichloromethyl moiety. wikipedia.org Synthetic compounds containing a trichloromethyl group are recognized as important synthetic intermediates for this reason. scielo.br
| Feature | Chemical Principle | Synthetic Implication | Example Reaction Type |
| Trichloromethyl Group (-CCl₃) | Strong electron-withdrawing nature | Increases the electrophilicity of the adjacent carbonyl carbon | Nucleophilic Acyl Substitution |
| Activated Acyl Group | Enhanced susceptibility to nucleophiles | Facilitates ester transformations and other additions | Hydrolysis, Transesterification |
| Reactive Chlorine Atoms | Potential for substitution/elimination | Can be used to introduce other functional groups under specific conditions | Conversion of alcohols to chlorides (by analogy with related reagents) wikipedia.org |
Future Directions and Emerging Research Avenues for 1 Phenylethyl Trichloroacetate
Development of Sustainable and Environmentally Benign Synthetic Processes
A significant thrust in modern chemical synthesis is the development of green and sustainable processes that minimize environmental impact. ijsetpub.com This involves the use of less hazardous reagents, renewable feedstocks, and eco-friendly solvents like water or supercritical fluids. ijsetpub.com For compounds related to 1-phenylethyl trichloroacetate (B1195264), research is moving away from traditional methods that rely on toxic precursors and solvents. ijsetpub.com
Future research will likely focus on several key areas:
Alternative Precursors: Replacing hazardous starting materials like chloral (B1216628) and benzene (B151609) is a primary goal. One emerging trend is the use of trichloroacetyl chloride and benzyl (B1604629) magnesium bromide to create the alcohol precursor, thereby avoiding benzene in the synthesis pathway.
Green Catalysts: The use of solid superacid catalysts, such as sulfated titania (SO₄²⁻/TiO₂), represents a move toward more environmentally friendly and reusable catalytic systems. Natural, biodegradable catalysts, like the aqueous extract of Acacia concinna pods which acts as a surfactant, are also being explored for related reactions, offering a low-cost and eco-friendly alternative to conventional acid catalysts. pnu.ac.ir
Improved Reaction Media: Shifting away from hazardous organic solvents is crucial. ijsetpub.com Research into solvent-free reaction conditions or the use of aqueous media is a promising avenue. pnu.ac.irmdpi.com For instance, the synthesis of primary carbamates has been achieved efficiently in a solvent-free process using trichloroacetic acid. mdpi.com
Waste Minimization: Continuous flow chemistry offers a method for precise control over reaction parameters, which can lead to reduced waste and enhanced safety. ijsetpub.com Investigating the potential to reuse waste from catalytic systems, such as the antibacterial and antifungal properties of wastewater from Cu(I) catalysis, aligns with circular economy principles. ffhdj.com
Table 1: Comparison of Traditional and Emerging Green Synthetic Approaches
| Feature | Traditional Synthesis (e.g., Friedel-Crafts) | Emerging Green Synthesis |
|---|---|---|
| Precursors | Benzene, Chloral | Trichloroacetyl chloride, Benzyl magnesium bromide |
| Catalysts | Aluminum chloride (AlCl₃) | Solid superacids (e.g., SO₄²⁻/TiO₂) , Natural surfactants pnu.ac.ir |
| Solvents | Dichloromethane, Organic solvents | Solvent-free conditions, Aqueous media pnu.ac.irmdpi.com |
| Byproducts | Chlorinated derivatives, Acidic waste | Water, Recyclable catalysts |
| Process Type | Batch processing | Continuous flow processes ijsetpub.com |
Exploration of Novel Catalytic Systems for Improved Efficiency and Selectivity
Catalysis is at the heart of improving the synthesis and subsequent reactions of 1-phenylethyl trichloroacetate. The development of novel catalytic systems is driven by the need for higher yields, greater selectivity, and milder reaction conditions. nih.govchemrxiv.org
Future research directions include:
Advanced Solid Acids: While solid superacids like SO₄²⁻/TiO₂ have shown promise for esterification, further exploration of other solid acids, such as zeolites and Amberlyst-15, could lead to even more efficient and robust industrial processes.
Lewis and Brønsted Acid Catalysis: Lewis acids like boron trifluoride etherate (BF₃ˑOEt₂) and Brønsted acids such as (±)-camphorsulfonic acid have proven effective in promoting reactions of related trichloroacetimidates with nucleophiles. core.ac.uk Future work could involve screening a wider array of these acids to fine-tune reactivity and selectivity, particularly for reactions involving different classes of nucleophiles. core.ac.ukd-nb.info
Transition Metal Catalysis: Transition metal complexes are highly versatile catalysts. core.ac.uk Palladium catalysts, for example, are crucial for certain C-N bond formations and carbamate (B1207046) synthesis. mdpi.comresearchgate.net Research into novel ruthenium complexes and copper-based systems, such as Cu(I)Br, for atom transfer radical reactions (ATRR) could unlock new transformations and functionalizations of related structures. ffhdj.comchemrxiv.org
Biocatalysis: Enzymes offer unparalleled selectivity under mild conditions. ijsetpub.comuni-duesseldorf.de Lipases are already used for the kinetic resolution of precursor alcohols, and alcohol dehydrogenases (ADHs) can be employed in assays to determine enantiomeric excess. uni-duesseldorf.demdpi.com The development of engineered enzymes or the discovery of new biocatalysts could enable highly specific syntheses and modifications that are difficult to achieve with traditional chemical catalysts. rsc.org
Table 2: Overview of Emerging Catalytic Systems
| Catalyst Type | Example(s) | Target Reaction / Application | Potential Advantages |
|---|---|---|---|
| Solid Superacids | SO₄²⁻/TiO₂, Zeolites | Esterification | Reusability, Reduced waste, Suitability for continuous processes |
| Brønsted Acids | (±)-Camphorsulfonic acid core.ac.uk | C-N bond formation | High efficiency for specific substrates (e.g., electron-deficient anilines) core.ac.uk |
| Lewis Acids | BF₃ˑOEt₂, Yb(OAc)₃ core.ac.ukd-nb.info | Alkylation, Reductive amination | Promotion of imine formation, Enhanced diastereoselectivity core.ac.ukd-nb.info |
| Transition Metals | Pd(PPh₃)₄, Cu(I)Br mdpi.comffhdj.com | Carbamate synthesis, ATRR | High efficiency and selectivity, Milder reaction conditions mdpi.comffhdj.com |
| Biocatalysts | Lipases, Alcohol Dehydrogenases uni-duesseldorf.demdpi.com | Kinetic resolution, Asymmetric synthesis | High stereoselectivity, Environmentally benign conditions uni-duesseldorf.dersc.org |
In-Depth Mechanistic Studies Utilizing State-of-the-Art Analytical Techniques
A deeper understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new ones. mdpi.com For reactions involving this compound and its derivatives, mechanistic studies are crucial for controlling reaction pathways and minimizing side products.
Future research in this area will likely leverage:
Computational Chemistry: Density Functional Theory (DFT) calculations are powerful tools for elucidating reaction pathways, identifying transition states, and understanding the role of catalysts at a molecular level. mdpi.comresearchgate.net Such studies can predict the feasibility of a proposed mechanism and guide the rational design of more effective catalysts. mdpi.com
Kinetic Analysis: Detailed kinetic studies can help differentiate between proposed reaction mechanisms, such as S_N1-type pathways involving carbocation intermediates versus concerted S_N2 pathways. core.ac.ukresearchgate.net Comparing the reaction rates of different substrates can provide insight into the electronic and steric effects influencing reactivity. researchgate.netdss.go.th
Spectroscopic Interrogation: Advanced spectroscopic techniques, including in-situ NMR and mass spectrometry, can be used to detect and characterize transient intermediates. mdpi.com Identifying these short-lived species provides direct evidence for a proposed reaction pathway. mdpi.com For example, mechanistic studies on the reaction of trichloroacetimidates have suggested the involvement of a cationic pathway, with evidence of racemization pointing toward a carbocation intermediate. core.ac.uk
Strategies for Highly Stereoselective Synthesis of Specific Enantiomers
Many applications of chiral molecules require enantiomerically pure compounds, making stereoselective synthesis a critical area of research. d-nb.infoethz.ch The development of methods to selectively produce one enantiomer of this compound or its precursors is a significant goal. d-nb.info
Emerging strategies focus on:
Chiral Auxiliaries: The use of a removable, enantiopure group (a chiral auxiliary) can direct the stereochemical outcome of a reaction. ethz.ch This substrate-controlled approach allows for the introduction of new stereocenters with a defined configuration. ethz.ch
Asymmetric Catalysis: This is a highly efficient approach where a small amount of a chiral catalyst generates a large amount of an enantiomerically enriched product. ethz.ch This includes the use of chiral Lewis acids or transition metal complexes with chiral ligands. d-nb.info
Enzymatic Resolution: Biocatalytic methods, such as lipase-mediated kinetic resolution, are highly effective for separating enantiomers of precursor alcohols. uni-duesseldorf.demdpi.com In this process, the enzyme selectively acylates one enantiomer, allowing for the separation of the faster-reacting enantiomer from the unreacted one. mdpi.com
Development of Chiral Building Blocks: Synthesizing complex, enantiomerically enriched molecules from simple, readily available chiral starting materials (the "chiral pool" approach) is another powerful strategy. ethz.ch Research into creating versatile chiral building blocks from precursors of this compound can streamline the synthesis of complex target molecules. mdpi.comresearchgate.net
Table 3: Methods for Stereoselective Synthesis
| Strategy | Description | Example |
|---|---|---|
| Chiral Auxiliary | A covalently attached chiral group directs the stereochemistry of a reaction. ethz.ch | Using (S)-α-methylbenzylamine in reductive amination to produce chiral amines. d-nb.info |
| Asymmetric Catalysis | A chiral catalyst preferentially forms one enantiomer of the product. ethz.ch | Maruoka asymmetric allylation using a chiral titanium complex. researchgate.net |
| Kinetic Resolution | An enzyme or chiral reagent reacts faster with one enantiomer in a racemic mixture, allowing for their separation. ethz.ch | Lipase-mediated resolution of racemic α-cyclogeraniol. mdpi.com |
| Chiral Pool Synthesis | Using enantiopure natural products like amino acids or sugars as starting materials. ethz.ch | Synthesis of complex molecules starting from enantiopure diols. mdpi.com |
Investigation of Reactivity with Novel Substrate Classes and Reaction Partners
Expanding the synthetic utility of this compound involves exploring its reactivity with a broader range of substrates and reaction partners. The presence of the reactive trichloroacetyl group makes it a versatile electrophile.
Future research could investigate reactions with:
Diverse Nucleophiles: While reactions with simple nucleophiles are known, a systematic investigation into its reactivity with a wider array of nitrogen (e.g., various anilines, amides), oxygen (e.g., complex alcohols, phenols), and sulfur nucleophiles could reveal new synthetic possibilities. core.ac.ukresearchgate.net The reaction of related trichloroacetimidates is particularly efficient with electron-deficient anilines. core.ac.uk
Organometallic Reagents: Exploring reactions with Grignard reagents, organolithium compounds, or organocuprates could lead to novel carbon-carbon bond-forming reactions, expanding the molecular complexity achievable from this starting material.
Radical Reactions: The trichloromethyl group can participate in radical reactions. ffhdj.com Methodologies like Atom Transfer Radical Addition (ATRA) or Atom Transfer Radical Cyclization (ATRC), potentially initiated by a copper catalyst, could be applied to create complex cyclic and acyclic structures. ffhdj.com
Multicomponent Reactions: Designing one-pot procedures where this compound reacts with two or more other components simultaneously can provide rapid access to complex molecules from simple precursors, enhancing synthetic efficiency. mdpi.com A one-pot procedure for generating a trichloroacetimidate (B1259523) and subsequent displacement by an aniline (B41778) has already been shown to be effective. core.ac.uk
Q & A
Basic Research Questions
Q. How can the absolute stereochemical configuration of 1-phenylethyl trichloroacetate derivatives be determined experimentally?
- Methodological Answer : Use Vibrational Circular Dichroism (VCD) combined with Fast Fourier Transform Infrared (FTIR) spectroscopy and ab initio Hartree–Fock (HF) calculations . VCD provides unambiguous stereochemical assignments by correlating experimental spectra with computed vibrational modes. For example, geometries of chiral molecules with phenylethyl groups can be optimized computationally, and their VCD/FTIR spectra compared to experimental data to confirm absolute configurations .
Q. What spectroscopic techniques are effective for characterizing hydrogen bonding in trichloroacetate salts?
- Methodological Answer : Employ Natural Bond Orbital (NBO) analysis alongside FT-IR. NBO quantifies charge transfer interactions (e.g., lone pair→σ* interactions) between donor and acceptor groups. For instance, in guanidinium trichloroacetate, NBO analysis identified hydrogen bonds (e.g., N–H…O) and quantified their energies (e.g., 10.62–114.94 kcal/mol), validated by FT-IR peak assignments .
Q. How can single crystals of trichloroacetate derivatives be synthesized and characterized?
- Methodological Answer : Use slow evaporation or solvent diffusion methods for crystal growth. Characterize via single-crystal X-ray diffraction , FT-IR , and thermogravimetric analysis (TGA) . For example, barium(II) trichloroacetate complexes were synthesized in methanol with 1,4-dioxane, and their structures were confirmed by X-ray studies and FT-IR bridging modes .
Advanced Research Questions
Q. How do decomposition kinetics of trichloroacetate esters vary with solvent polarity?
- Methodological Answer : Perform Eyring equation-based kinetic studies to evaluate solvent effects. For potassium trichloroacetate, first-order rate constants were determined in acetic acid, propionic acid, and butyric acid. The transition state involves coordination between the trichloroacetate ion’s carbonyl carbon and solvent nucleophiles (e.g., oxygen in acetic acid). Rate constants and activation parameters (ΔH‡, ΔS‡) are solvent-dependent .
Q. What mechanisms explain hepatocarcinogenesis induced by trichloroacetate metabolites?
- Methodological Answer : Investigate PPARα activation and downstream effects (e.g., peroxisome proliferation, H-ras mutations). Trichloroacetate induces liver tumors in B6C3F1 mice via PPARα-dependent pathways, but inconsistencies exist (e.g., lack of tumors in F344 rats). Use knockout mouse models and DNA methylation assays to dissect PPARα-independent mechanisms, such as c-myc overexpression .
Q. How can contradictory data on trichloroacetate’s tumorigenicity across species be resolved?
- Methodological Answer : Conduct comparative toxicogenomics and species-specific metabolic profiling . Trichloroacetate’s hepatocarcinogenicity in mice but not rats may stem from metabolic differences (e.g., dichloroacetate vs. trichloroacetate ratios). Use radiolabeled compounds to track metabolite formation and RNA-seq to compare PPARα-responsive gene networks .
Q. What electrochemical methods quantify trichloroacetate in mixtures with dichloroacetate?
- Methodological Answer : Apply controlled-potential coulometry . Set an initial potential to reduce trichloroacetate selectively, then adjust to target dichloroacetate. Total charge from the first electrolysis quantifies trichloroacetate; the difference between sequential electrolyses quantifies dichloroacetate. Validate using Faraday’s law to determine electron transfer stoichiometry .
Q. How does trichloroacetate influence DNA synthesis in hepatic tissues?
- Methodological Answer : Use ³H-thymidine incorporation assays in liver homogenates. Studies in mice showed trichloroacetate stimulates DNA synthesis (e.g., 70% increase in hepatic DNA content), likely via oxidative stress (e.g., lipid peroxidation). Pair with HPLC to measure malondialdehyde (MDA) as a lipid peroxidation marker .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
